molecular formula C6H19Cl2N7 B12685624 N,N'''-(Iminodiethylene)bisguanidine dihydrochloride CAS No. 68027-20-3

N,N'''-(Iminodiethylene)bisguanidine dihydrochloride

Cat. No.: B12685624
CAS No.: 68027-20-3
M. Wt: 260.17 g/mol
InChI Key: AEVRMGYWAIGJIX-UHFFFAOYSA-N
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Description

N,N’‘’-(Iminodiethylene)bisguanidine dihydrochloride: is a chemical compound with the molecular formula C6H19Cl2N7. It is also known by its CAS number 68027-20-3. This compound is characterized by the presence of guanidine groups linked through an iminodiethylene bridge, forming a dihydrochloride salt .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N,N’‘’-(Iminodiethylene)bisguanidine dihydrochloride typically involves the reaction of guanidine derivatives with ethylenediamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process involves:

Industrial Production Methods: : In industrial settings, the production of N,N’‘’-(Iminodiethylene)bisguanidine dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: : N,N’‘’-(Iminodiethylene)bisguanidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can produce various substituted guanidine compounds .

Scientific Research Applications

N,N’‘’-(Iminodiethylene)bisguanidine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’‘’-(Iminodiethylene)bisguanidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The guanidine groups can form hydrogen bonds and ionic interactions with biological molecules, affecting their function. The specific pathways involved depend on the context of its application, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

    N,N’‘’-(Iminodiethylene)bisguanidine: Similar structure but without the dihydrochloride salt.

    N,N’‘’-(Iminodiethylene)bisguanidine monohydrochloride: Contains only one hydrochloride group.

    N,N’‘’-(Iminodiethylene)bisguanidine sulfate: Contains sulfate instead of chloride ions.

Uniqueness: : N,N’‘’-(Iminodiethylene)bisguanidine dihydrochloride is unique due to its specific dihydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds .

Properties

CAS No.

68027-20-3

Molecular Formula

C6H19Cl2N7

Molecular Weight

260.17 g/mol

IUPAC Name

2-[2-[2-(diaminomethylideneamino)ethylamino]ethyl]guanidine;dihydrochloride

InChI

InChI=1S/C6H17N7.2ClH/c7-5(8)12-3-1-11-2-4-13-6(9)10;;/h11H,1-4H2,(H4,7,8,12)(H4,9,10,13);2*1H

InChI Key

AEVRMGYWAIGJIX-UHFFFAOYSA-N

Canonical SMILES

C(CN=C(N)N)NCCN=C(N)N.Cl.Cl

Origin of Product

United States

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